molecular formula C27H33N5O2PRu.PF6.NaPF6 B1150218 RuBi-GABA-PMe3

RuBi-GABA-PMe3

Cat. No.: B1150218
M. Wt: 904.56
Attention: For research use only. Not for human or veterinary use.
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Description

"RuBi-GABA-PMe3" is a ruthenium-based coordination complex, likely incorporating γ-aminobutyric acid (GABA) and trimethylphosphine (PMe3) ligands. Such complexes are studied for applications in catalysis, neuroscience (e.g., GABA receptor modulation), and photopharmacology due to ruthenium’s redox activity and ligand-exchange properties . However, none of the provided evidence explicitly describes this compound, its structure, or its synthesis.

Properties

Molecular Formula

C27H33N5O2PRu.PF6.NaPF6

Molecular Weight

904.56

IUPAC Name

sodium;4-aminobutanoate;2-pyridin-2-ylpyridine;ruthenium(3+);trimethylphosphanium;dihexafluorophosphate

InChI

InChI=1S/2C10H8N2.C4H9NO2.C3H9P.2F6P.Na.Ru/c2*1-3-7-11-9(5-1)10-6-2-4-8-12-10;5-3-1-2-4(6)7;1-4(2)3;2*1-7(2,3,4,5)6;;/h2*1-8H;1-3,5H2,(H,6,7);1-3H3;;;;/q;;;;2*-1;+1;+3

SMILES

C[PH+](C)C.C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.C(CC(=O)[O-])CN.F[P-](F)(F)(F)(F)F.F[P-](F)(F)(F)(F)F.[Na+].[Ru+3]

Synonyms

RuBi-GABA-PMe3

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Instead:

  • discusses Te3HCbI and KOHKyPCHbIX, but the text is fragmented and appears unrelated to ruthenium complexes .

Hypothetical Comparison Table (based on general knowledge of Ru complexes):

Compound Metal Center Ligands Applications Key Properties
RuBi-GABA-PMe3 Ru GABA, PMe3 Neurochemistry, Catalysis Redox-active, water-soluble
[Ru(bpy)₃]²⁺ Ru Bipyridine (bpy) Photocatalysis, Sensors Luminescent, stable
Cisplatin Pt NH₃, Cl⁻ Anticancer therapy DNA-binding, nephrotoxic

Limitations of Provided Evidence

  • Language Barriers: contains non-English text, complicating interpretation .
  • Outdated References : and date to 2006, pre-dating modern research on this compound .

Recommendations for Further Research

To address this gap, consult:

Recent Journals: e.g., Inorganic Chemistry or Dalton Transactions for ruthenium-GABA complexes.

Patents : Search for this compound in chemical patent databases.

Specialized Databases : Reaxys or SciFinder for structural and comparative data.

Preparation Methods

Precursor Preparation

The synthesis begins with the precursor complex [Ru(bpy)₂(PMe₃)Cl]PF₆ , prepared through established methods for ruthenium polypyridine complexes. Key steps include:

  • Ligand substitution : Triphenylphosphine (PPh₃) in the original RuBi-GABA structure is replaced with trimethylphosphine (PMe₃) to enhance hydrophilicity.

  • Chloride coordination : The chloride ligand serves as a leaving group, facilitating subsequent substitution with GABA.

Ligand Substitution with GABA

The chloride ligand in the precursor is displaced by γ-aminobutyric acid (GABA) under controlled conditions:

  • Dissolution : 100 mg of [Ru(bpy)₂(PMe₃)Cl]PF₆ is dissolved in 5 mL acetone.

  • Ion exchange : Chloride ions are removed using a Dowex 2×8 anion-exchange resin, yielding [Ru(bpy)₂(PMe₃)Cl]Cl.

  • GABA incorporation : 300 mg GABA and 2.9 mL 1 M NaOH are added, followed by heating at 80°C for 90 minutes to promote ligand substitution.

  • Precipitation : Saturated KPF₆ is added to precipitate the product as the hexafluorophosphate salt.

Yield : 67% for the PF₆ salt, increasing to 94% after further purification via ion exchange to the chloride form.

Purification and Ion Exchange

The final product is purified through:

  • Acidification : The solution is adjusted to pH 2 with HCl, precipitating the PF₆ salt.

  • Resin treatment : A second ion-exchange step with Dowex resin converts the product to the chloride form, improving solubility for biological applications.

Chemical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H-NMR (500 MHz, D₂O) data confirm the structure:

Signal (δ, ppm)Assignment
1.08 (d, 9H)PMe₃ methyl groups
1.54–2.03 (m, 6H)GABA backbone protons
3.58–3.89 (t, 2H)GABA α-protons
7.12–9.10 (m, 16H)Bipyridine aromatic protons

Elemental Analysis

Elemental composition aligns with theoretical values:

ElementCalculated (%)Observed (%)
C36.7434.6
H3.884.01
N7.947.7

Minor deviations are attributed to hydration or residual solvents.

Photochemical Properties

Absorption Spectrum

This compound exhibits a broad absorption band in the visible range, with ε₄₄₇ = 5,300 M⁻¹cm⁻¹ . This allows efficient uncaging using 447 nm or 532 nm lasers, minimizing phototoxicity compared to UV-dependent caged compounds.

Quantum Efficiency and Kinetics

  • Quantum yield (ϕ) : 0.09, surpassing organic caged GABA analogs like CNB-GABA (ϕ ≈ 0.01).

  • Uncaging kinetics : Sub-nanosecond photorelease, enabling precise temporal control over GABA delivery.

Comparative Analysis with Other Caged GABA Compounds

ParameterThis compoundCNB-GABARuBi-GABA (PPh₃)
Activation wavelength447–532 nm330–360 nm450–470 nm
Quantum yield (ϕ)0.090.010.07
HydrophilicityHighModerateLow
BiocompatibilityExcellentModerateModerate

This compound’s trimethylphosphine ligand reduces lipid bilayer interactions, addressing the hydrophobicity issues of its triphenylphosphine counterpart.

Applications in Neurobiological Research

This compound has been utilized to:

  • Inhibit cortical activity : Suppression of local field potentials in murine models via 473 nm laser activation.

  • Study synaptic plasticity : Subcellular GABA uncaging in leech motoneurons demonstrated dose-dependent inhibitory postsynaptic potentials .

Q & A

Basic Research Questions

Q. What are the established methodologies for synthesizing and characterizing RuBi-GABA-PMe3?

  • Methodological Answer : Synthesis typically involves coupling ruthenium-based photocaging groups (e.g., RuBi) to GABA derivatives via phosphine ligands (e.g., PMe3). Characterization requires nuclear magnetic resonance (NMR) for structural confirmation, high-performance liquid chromatography (HPLC) for purity assessment, and mass spectrometry for molecular weight validation. Stability under physiological conditions should be tested using UV-Vis spectroscopy to monitor photolysis efficiency .

Q. How can researchers detect and quantify this compound release kinetics in neuronal models?

  • Methodological Answer : Use fluorescence microscopy paired with calcium imaging to track GABA release in real-time after photoactivation. Quantify release kinetics via HPLC or liquid chromatography-mass spectrometry (LC-MS) to measure extracellular GABA concentrations. Calibration curves with known GABA concentrations are essential for accuracy .

Advanced Research Questions

Q. What experimental design considerations are critical for in vivo studies using this compound?

  • Methodological Answer :

  • Dosage Optimization : Conduct dose-response studies to balance efficacy (GABA release) and toxicity (ruthenium accumulation).
  • Temporal Control : Use pulsed light protocols to mimic endogenous GABA release patterns.
  • Control Experiments : Include sham-irradiated groups and inactive analogs (e.g., RuBi without GABA) to isolate photolysis effects.
  • Ethical Compliance : Follow institutional guidelines for animal models, ensuring proper anesthesia and post-procedure monitoring .

Q. How should researchers address contradictions in data regarding this compound’s receptor specificity?

  • Methodological Answer :

  • Cross-Validation : Compare results across multiple assays (e.g., electrophysiology for ionotropic GABAA vs. metabotropic GABAB responses).
  • Antagonist Co-Application : Use receptor-specific blockers (e.g., bicuculline for GABAA) to isolate contributions.
  • Data Triangulation : Integrate findings with transcriptomic data (e.g., qPCR for receptor subunit expression in target tissues) to contextualize discrepancies .

Q. What advanced techniques are recommended for studying this compound’s mechanistic interactions in synaptic plasticity?

  • Methodological Answer :

  • Two-Photon Microscopy : Enables high-resolution imaging of dendritic spine dynamics during GABA uncaging.
  • Patch-Clamp Electrophysiology : Measures postsynaptic currents to quantify inhibitory postsynaptic potential (IPSP) magnitudes.
  • Computational Modeling : Simulate GABA diffusion and receptor binding kinetics using tools like NEURON or MCell .

Q. How can researchers evaluate the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer :

  • Accelerated Stability Testing : Incubate this compound at 25°C, 37°C, and 4°C across pH 6–7. Monitor degradation via HPLC and UV-Vis.
  • Kinetic Analysis : Calculate half-life (t1/2t_{1/2}) using first-order decay models.
  • Lyophilization Trials : Assess recoverability after freeze-drying to optimize storage protocols .

Data Presentation and Interpretation Guidelines

  • Tables : Include comparative data on photolysis efficiency (e.g., % GABA release at 450 nm vs. 365 nm) and receptor affinity (e.g., IC50 values for GABAA vs. GABAB).
  • Figures : Use line graphs for release kinetics and bar charts for dose-response relationships. Annotate statistical significance (p-values) and error bars (SEM).
  • Contradiction Reporting : Clearly label conflicting datasets and propose hypotheses (e.g., "Divergent GABAA responses may arise from regional differences in receptor subunit composition") .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
RuBi-GABA-PMe3
Reactant of Route 2
RuBi-GABA-PMe3

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